5,6-Dibrom-2,1,3-Benzothiadiazol

Übersicht

Beschreibung

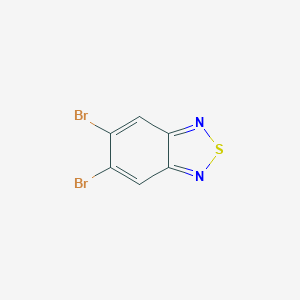

5,6-Dibromo-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H2Br2N2S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms at the 5 and 6 positions of the benzothiadiazole ring. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .

Wissenschaftliche Forschungsanwendungen

5,6-Dibromo-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes and conducting polymers.

Photovoltaic Devices: It is employed in the development of organic photovoltaic materials due to its electron-withdrawing properties.

Material Science: The compound is used in the synthesis of various organic semiconductors and materials with specific electronic properties.

Wirkmechanismus

Target of Action

5,6-Dibromo-2,1,3-benzothiadiazole is primarily used as a building block in the synthesis of organic semiconductors . Its primary targets are the electron-rich components of these semiconductors, where it acts as an electron-withdrawing unit .

Mode of Action

The compound interacts with its targets through π-π stacking interactions . The presence of bromine atoms on the benzothiadiazole ring enhances its electron-withdrawing nature, which allows it to interact effectively with electron-rich components of the semiconductor .

Biochemical Pathways

By interacting with electron-rich components, it helps to lower the band gap of the semiconducting materials, thereby enhancing their performance .

Result of Action

The interaction of 5,6-Dibromo-2,1,3-benzothiadiazole with its targets results in the creation of semiconducting materials with a lower band gap . This can lead to improved performance of the semiconductors, including higher open-circuit voltage in organic photovoltaics .

Action Environment

The action of 5,6-Dibromo-2,1,3-benzothiadiazole can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its interaction with other components during the synthesis of semiconductors . Additionally, the temperature and other conditions of the reaction environment can also impact the efficacy and stability of the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,6-Dibromo-2,1,3-benzothiadiazole can be synthesized by brominating 2,1,3-benzothiadiazole. The reaction typically involves the use of bromine in hydrobromic acid as the brominating agent . The reaction conditions are carefully controlled to ensure the selective bromination at the 5 and 6 positions of the benzothiadiazole ring.

Industrial Production Methods

Industrial production of 5,6-Dibromo-2,1,3-benzothiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dibromo-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form larger molecules and conductive polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as morpholine and piperidine.

Cross-Coupling: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used.

Cross-Coupling Reactions: The major products are larger organic molecules and polymers used in electronic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated derivative of benzothiadiazole used in similar applications.

4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A fluorinated derivative that offers enhanced electron-withdrawing properties.

Uniqueness

5,6-Dibromo-2,1,3-benzothiadiazole is unique due to its specific bromination pattern, which provides distinct electronic properties compared to other derivatives. Its ability to participate in various chemical reactions and its applications in organic electronics make it a valuable compound in material science and electronic research .

Biologische Aktivität

5,6-Dibromo-2,1,3-benzothiadiazole (DBBT) is a compound that has garnered attention for its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article reviews the biological activities associated with DBBT, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHBrNS

- Molecular Weight : 293.96 g/mol

- CAS Number : 18392-81-9

- Melting Point : 131.0 to 135.0 °C

- Physical State : Solid (white to light yellow powder)

DBBT features a benzothiadiazole core with bromine substitutions that enhance its electron-deficient characteristics, making it a valuable component in various chemical reactions and applications.

Antimicrobial Properties

Research has indicated that DBBT exhibits significant antimicrobial activity. In a study conducted by TCI Chemicals, DBBT was tested against various bacterial strains. The results demonstrated that DBBT inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 11 |

These findings highlight the compound's potential utility in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Cytotoxicity and Anticancer Activity

DBBT has also been investigated for its cytotoxic properties against cancer cell lines. A study published in MDPI reported that DBBT exhibited selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Interaction with Cellular Targets

DBBT's biological activity has been linked to its ability to interact with various cellular targets. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways. This inhibition can disrupt signaling cascades critical for cancer cell growth.

Structure-Activity Relationship (SAR)

The presence of bromine atoms in the DBBT structure plays a crucial role in its biological activity. Studies suggest that bromination enhances electron-withdrawing properties, increasing the compound's reactivity towards biological targets. Further SAR studies are necessary to optimize its efficacy and selectivity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of DBBT against multidrug-resistant bacterial strains. Results indicated that DBBT could serve as a lead compound for developing new antibiotics due to its potent activity against resistant strains.

- Cancer Treatment Potential : Research involving DBBT in combination with other chemotherapeutic agents showed synergistic effects in reducing tumor size in xenograft models of breast cancer, suggesting that it could enhance the efficacy of existing treatments.

Eigenschaften

IUPAC Name |

5,6-dibromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDGOHYQUCNHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453175 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18392-81-9 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.